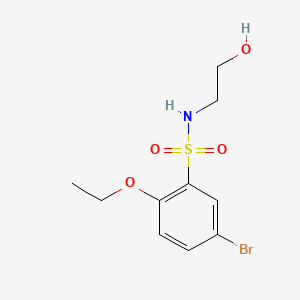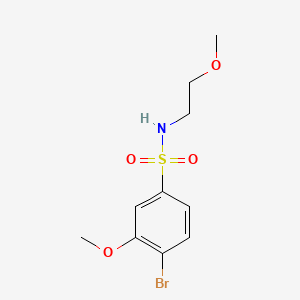
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a hydroxyethyl group attached to the benzene ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide typically involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase the yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form the corresponding ethoxy-N-(2-hydroxyethyl)benzenesulfonamide.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 5-bromo-2-ethoxy-N-(2-carboxyethyl)benzenesulfonamide.
Reduction: Formation of 5-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide.
Substitution: Formation of various substituted benzenesulfonamide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the sulfonamide group allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-2-ethoxy-N-(2-methoxyethyl)benzenesulfonamide
- 5-bromo-2-ethoxy-N-(3-ethyl-2-morpholin-4-ylpentyl)benzenesulfonamide
- 5-bromo-2-ethoxy-N’-(3-phenyl-2-propenylidene)benzenesulfonamide
Uniqueness
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide is unique due to the presence of the hydroxyethyl group, which imparts specific chemical and biological properties. This group can participate in hydrogen bonding and other interactions, making the compound versatile for various applications. Additionally, the bromine atom provides a site for further chemical modifications, allowing the synthesis of a wide range of derivatives with tailored properties.
Eigenschaften
IUPAC Name |
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO4S/c1-2-16-9-4-3-8(11)7-10(9)17(14,15)12-5-6-13/h3-4,7,12-13H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPXEQNAHNODBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-ethoxy-N-[1-(hydroxymethyl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B603035.png)
![bis{4-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B603036.png)
amine](/img/structure/B603039.png)
amine](/img/structure/B603040.png)
![{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(3-hydroxypropyl)amine](/img/structure/B603042.png)
![(3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine](/img/structure/B603043.png)


![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603050.png)

amine](/img/structure/B603053.png)
amine](/img/structure/B603055.png)

![1-Phenyl-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B603057.png)
